molecular formula C11H11ClFNO B12859171 2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetonitrile

2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetonitrile

Cat. No.: B12859171
M. Wt: 227.66 g/mol
InChI Key: CKBKSUUKGRXWKF-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetonitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetonitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Nitrile Formation: Introduction of the nitrile group through a reaction such as the Strecker synthesis.

    Ether Formation: Formation of the chloroethoxy group via nucleophilic substitution.

    Aromatic Substitution: Introduction of the fluoro and methyl groups on the aromatic ring through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitrile group to a carboxylic acid.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions at the chloroethoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetic acid.

    Reduction: Formation of 2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)ethylamine.

    Substitution: Formation of various substituted ethers depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a pharmaceutical intermediate or active ingredient.

    Industry: Application in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetonitrile would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloroethoxy)-2-phenylacetonitrile
  • 2-(2-Chloroethoxy)-2-(3-fluorophenyl)acetonitrile
  • 2-(2-Chloroethoxy)-2-(2-methylphenyl)acetonitrile

Uniqueness

2-(2-Chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetonitrile is unique due to the specific combination of functional groups and substituents, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H11ClFNO

Molecular Weight

227.66 g/mol

IUPAC Name

2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetonitrile

InChI

InChI=1S/C11H11ClFNO/c1-8-9(3-2-4-10(8)13)11(7-14)15-6-5-12/h2-4,11H,5-6H2,1H3

InChI Key

CKBKSUUKGRXWKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C(C#N)OCCCl

Origin of Product

United States

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